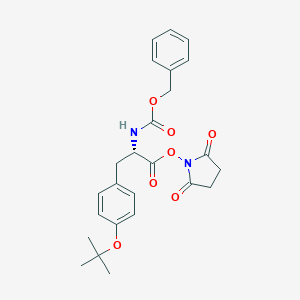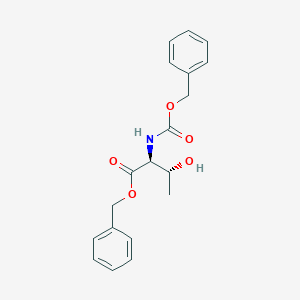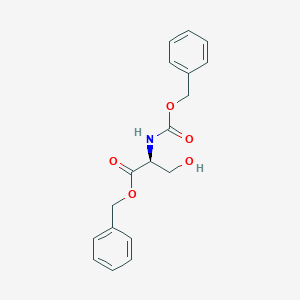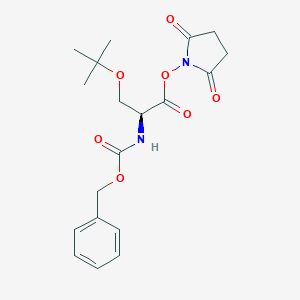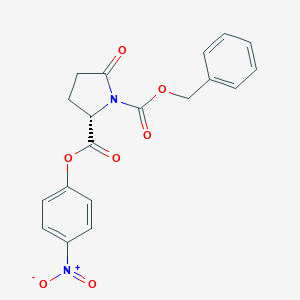
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as 4-Hydroxy-2-pyrrolidinone-1-carboxylic acid (HPCA), is a chiral carboxylic acid that has been increasingly studied in recent years due to its potential use in various scientific research applications. HPCA is a naturally occurring compound found in plants and has been used in the synthesis of various pharmaceuticals, as well as in the production of various organic compounds. HPCA has a wide range of applications in various fields, such as analytical chemistry, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
The synthesis of antibacterial agents, particularly pyridonecarboxylic acids, has been explored using compounds with amino- and hydroxy-substituted cyclic amino groups. These compounds have shown promising antibacterial activities and are considered for further biological studies (Egawa et al., 1984).
There is significant interest in the synthesis of thiazolidine-carboxylic acids from aromatic aldehydes, showcasing their potential in stereoselective synthesis and highlighting the impact of substituents on reaction yield and stereoselectivity (Jagtap et al., 2016).
Research into the synthesis of azasugars, which are active as enzymatic inhibitors, has utilized derivatives of hydroxypyrrolidines. This research provides an efficient route to enantiopure polyhydroxylated pyrrolidines (Lombardo et al., 2001).
Studies on the synthesis and tautomerism of N-alkyl-3-hydroxypyrroles have also been conducted. This research helps in understanding the factors that influence the tautomerism of hydroxypyrroles (Momose et al., 1979).
Investigations into the properties and handling of compounds like (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, closely related to the queried compound, provide insights into its solubility, physical data, and precautions for handling (Kamal & Sultana, 2013).
The use of 4-fluoropyrrolidine derivatives, which are important in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors, highlights the relevance of these compounds in the development of medical applications (Singh & Umemoto, 2011).
The synthesis of spin-labeled amides of trolox using hydroxypyrrolidine derivatives shows potential applications in biomedical studies and magnetic-resonance imaging (Yushkova et al., 2013).
Research on lanthanide-based coordination polymers assembled from derivatives of benzoates, including 4-benzyloxy benzoic acid, has been conducted to understand their crystal structures and luminescent properties (Sivakumar et al., 2010).
Eigenschaften
IUPAC Name |
(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

